![molecular formula C24H28N2O2S B6539352 N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]adamantane-1-carboxamide CAS No. 1060251-71-9](/img/structure/B6539352.png)
N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]adamantane-1-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a thiophene ring, a carbamoyl group, and an adamantane structure. Thiophene is a five-membered heterocyclic compound with four carbon atoms and one sulfur atom . Adamantane is a type of diamondoid and one of the oldest known drugs .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure. The thiophene ring and adamantane moiety would contribute to the rigidity of the molecule, while the carbamoyl group could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thiophene ring and the carbamoyl group. The thiophene ring is aromatic and relatively stable, but can undergo electrophilic aromatic substitution reactions . The carbamoyl group could potentially participate in various reactions involving the carbonyl group or the amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiophene ring could increase its lipophilicity, potentially affecting its solubility and distribution in the body .Scientific Research Applications
Fungicidal Activity
This compound has been found to have significant fungicidal activity . It has been used in the design and synthesis of new N-(thiophen-2-yl) nicotinamide derivatives . These derivatives have shown excellent fungicidal activities against cucumber downy mildew (CDM, Pseudoperonospora cubensis (Berk.et Curt.) . In fact, some of these derivatives have shown higher fungicidal activities than both diflumetorim and flumorph .
Structural Optimization
The compound is a significant lead compound that can be used for further structural optimization . This means that it can be modified to enhance its properties or to create new compounds with potentially different or improved properties .
Synthesis of Thiophene Derivatives
The compound has been used in the synthesis of thiophene derivatives . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Industrial Chemistry
Thiophene derivatives, such as the one , are utilized in industrial chemistry as corrosion inhibitors . This makes them valuable in industries that deal with metals and other materials that are prone to corrosion .
Material Science
In the field of material science, thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors . They are also used in the fabrication of organic light-emitting diodes (OLEDs) .
Pharmacological Properties
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This makes them valuable in the development of new drugs and therapies .
Safety and Hazards
Future Directions
Future research on this compound could involve further investigation of its synthesis, characterization of its physical and chemical properties, and evaluation of its potential biological activity. This could include in vitro studies to evaluate its activity against various biological targets, as well as in vivo studies to assess its safety and efficacy .
properties
IUPAC Name |
N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2S/c27-22(25-15-21-2-1-7-29-21)11-16-3-5-20(6-4-16)26-23(28)24-12-17-8-18(13-24)10-19(9-17)14-24/h1-7,17-19H,8-15H2,(H,25,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEZVGQKBBJECY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)CC(=O)NCC5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]adamantane-1-carboxamide |
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